2-Chloro-3-(methylamino)naphthalene-1,4-dione
Overview
Description
2-Chloro-3-(methylamino)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their redox properties.
Scientific Research Applications
2-Chloro-3-(methylamino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its redox properties, which can affect cellular processes.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives, have shown various biological activities . These activities include anti-inflammatory/antiallergic activity, antiproliferative/anticancer activity, aromatase inhibitory activity, and antifungal activity .
Mode of Action
It’s known that naphthoquinone derivatives can interact with their targets and cause changes in cellular processes . For instance, they can inhibit the release of β-glucuronidase and lysozyme from neutrophils, which are involved in inflammation and allergic reactions .
Biochemical Pathways
Naphthoquinone derivatives are known to interact with various biochemical pathways, leading to downstream effects such as anti-inflammatory, antiallergic, antiproliferative, anticancer, and antifungal activities .
Pharmacokinetics
A similar compound, 2-isopentylamino-1,4-naphthoquinone, has shown favorable pharmacokinetic properties in a rodent model .
Result of Action
Similar compounds have shown to inhibit the release of β-glucuronidase and lysozyme from neutrophils, which can lead to anti-inflammatory and antiallergic effects . They also have antiproliferative and anticancer activities, potentially by interacting with cellular targets and disrupting
Safety and Hazards
Future Directions
While specific future directions for 2-Chloro-3-(methylamino)naphthalene-1,4-dione are not mentioned, it’s worth noting that quinonoid compounds, including 1,4-naphthoquinones, have been studied for their potential as antibacterial, antifungal, and anticancer agents . They can also be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
The effects of 2-Chloro-3-(methylamino)naphthalene-1,4-dione on cells are diverse and depend on the type of cell and the cellular processes involved . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with methylamine. The reaction is carried out in an anhydrous environment, often using methanol as a solvent. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methylamino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized naphthoquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different functional groups attached depending on the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
- 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-(methylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and biological activity. The presence of the methylamino group can enhance its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-3-(methylamino)naphthalene-1,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOILDFZXZBSUTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293640 | |
Record name | 2-chloro-3-(methylamino)naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15252-69-4 | |
Record name | NSC91104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(methylamino)naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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